2-(2,4-Diclorofenoxi)acetonitrilo

Descripción general

Descripción

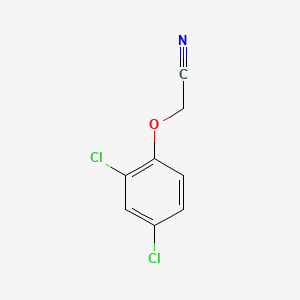

2-(2,4-Dichlorophenoxy)acetonitrile is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2,4-Dichlorophenoxy)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58070. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

2-(2,4-Diclorofenoxi)acetonitrilo: y sus derivados han demostrado ser prometedores como agentes antiinflamatorios. Son capaces de inhibir selectivamente la enzima COX-2, que juega un papel importante en el proceso de inflamación . Se ha informado que la síntesis de nuevos derivados mejora esta actividad, lo que potencialmente ofrece una vía para desarrollar nuevos medicamentos antiinflamatorios.

Estudios de Acoplamiento Molecular

El compuesto se ha utilizado en estudios de acoplamiento molecular para predecir cómo interactúa con la enzima COX-2. Esto es crucial para el diseño de fármacos, ya que ayuda a comprender la eficiencia de unión y la eficacia potencial del compuesto como medicamento .

Síntesis de Derivados

Los investigadores han desarrollado métodos para sintetizar nuevos derivados de This compound. Estos derivados se sintetizan agregando aminas aromáticas al compuesto, lo que podría conducir al descubrimiento de nuevos agentes terapéuticos .

Análisis Espectral

La estructura y pureza del compuesto a menudo se confirman mediante técnicas de análisis espectral como la espectroscopia de RMN. Esto es esencial en la investigación química para garantizar la integridad del compuesto para su posterior estudio .

Mecanismo De Acción

Target of Action

The primary target of 2-(2,4-Dichlorophenoxy)acetonitrile is the α-ketoglutarate-dependent dioxygenase . This enzyme catalyzes the first step of the 2-(2,4-Dichlorophenoxy)acetonitrile degradation pathway .

Mode of Action

2-(2,4-Dichlorophenoxy)acetonitrile interacts with its target, the α-ketoglutarate-dependent dioxygenase, to initiate its degradation pathway . This interaction results in changes in the enzyme’s activity, leading to the breakdown of 2-(2,4-Dichlorophenoxy)acetonitrile .

Biochemical Pathways

The degradation of 2-(2,4-Dichlorophenoxy)acetonitrile by α-ketoglutarate-dependent dioxygenase affects various biochemical pathways . The downstream effects of these pathways are complex and can lead to changes in the cellular environment .

Pharmacokinetics

It is known that the compound has a molecular weight of 20204 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of 2-(2,4-Dichlorophenoxy)acetonitrile’s action are primarily related to its interaction with α-ketoglutarate-dependent dioxygenase . This interaction initiates the compound’s degradation pathway, leading to changes in the cellular environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,4-Dichlorophenoxy)acetonitrile . For instance, the compound’s volatility and leaching risks can be reduced by nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of 2-(2,4-Dichlorophenoxy)acetonitrile .

Análisis Bioquímico

Biochemical Properties

2-(2,4-Dichlorophenoxy)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of 2-(2,4-Dichlorophenoxy)acetonitrile to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 2-(2,4-Dichlorophenoxy)acetonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in detoxification processes . Additionally, 2-(2,4-Dichlorophenoxy)acetonitrile can impact cellular metabolism by modulating the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, 2-(2,4-Dichlorophenoxy)acetonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has been shown to interact with cytochrome P450 enzymes, leading to changes in their activity . These interactions can result in alterations in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-Dichlorophenoxy)acetonitrile change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,4-Dichlorophenoxy)acetonitrile remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown significant effects on cellular functions.

Dosage Effects in Animal Models

The effects of 2-(2,4-Dichlorophenoxy)acetonitrile vary with different dosages in animal models. At lower doses, it may exhibit minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact becomes significantly pronounced beyond a certain dosage . High doses of 2-(2,4-Dichlorophenoxy)acetonitrile have been associated with toxicity and adverse reactions in animal models.

Metabolic Pathways

2-(2,4-Dichlorophenoxy)acetonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels. The compound is metabolized to various by-products, which can further influence its biochemical activity.

Transport and Distribution

The transport and distribution of 2-(2,4-Dichlorophenoxy)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern of 2-(2,4-Dichlorophenoxy)acetonitrile can significantly influence its biochemical effects.

Subcellular Localization

The subcellular localization of 2-(2,4-Dichlorophenoxy)acetonitrile is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity.

Actividad Biológica

2-(2,4-Dichlorophenoxy)acetonitrile, commonly referred to as 2,4-D acetonitrile, is a compound that has garnered attention due to its biological activity and potential applications in agriculture and medicine. This article presents a comprehensive overview of its biological properties, including herbicidal effects, anti-inflammatory potential, and its interactions with biological systems.

Chemical Structure and Properties

The chemical formula for 2-(2,4-Dichlorophenoxy)acetonitrile is CHClNO. It features a dichlorophenoxy group attached to an acetonitrile functional group. The presence of the dichlorophenyl moiety enhances its reactivity and potential biological applications.

Herbicidal Activity

2-(2,4-Dichlorophenoxy)acetonitrile exhibits herbicidal properties similar to its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). Research indicates that it acts primarily by disrupting plant growth processes through interference with auxin pathways. This mechanism leads to abnormal growth patterns in plants, making it effective as a herbicide.

Table 1: Comparison of Herbicidal Activity

| Compound Name | Mechanism of Action | Herbicidal Efficacy |

|---|---|---|

| 2-(2,4-Dichlorophenoxy)acetonitrile | Disruption of auxin pathways | Similar to 2,4-D |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Auxin mimicry | Widely used herbicide |

| 2-(4-Chloro-phenoxy)acetic Acid | Auxin mimicry | Less potent than 2,4-D |

Anti-inflammatory Properties

In addition to its herbicidal activity, 2-(2,4-Dichlorophenoxy)acetonitrile has been studied for its potential anti-inflammatory effects. Molecular docking studies suggest that it selectively inhibits the COX-2 enzyme, which is involved in the inflammatory response. This inhibition could make it a candidate for development as an anti-inflammatory agent.

Case Study: COX-2 Inhibition

A study conducted on various derivatives of phenoxyacetic acids showed that compounds similar to 2-(2,4-Dichlorophenoxy)acetonitrile demonstrated significant inhibition of COX-2 activity compared to COX-1. The most potent compounds exhibited IC50 values that surpassed those of traditional anti-inflammatory drugs.

Toxicological Studies

Toxicological assessments have revealed several adverse effects associated with exposure to 2-(2,4-Dichlorophenoxy)acetonitrile. Notably:

- Thyroid Disruption : Studies indicate that exposure can suppress thyroid hormone levels in both ewes and rodents. This suppression correlates with increased thyroid gland weight as the body attempts to compensate.

- Neurotoxicity : Research highlights potential neurotoxic effects in developing organisms. For instance, young rats exposed during critical developmental periods exhibited behavioral abnormalities and impaired myelination in the brain.

Table 2: Summary of Toxicological Findings

Environmental Impact

The environmental persistence and degradation pathways of 2-(2,4-Dichlorophenoxy)acetonitrile have also been investigated. Its behavior in aquatic systems shows significant dissipation rates influenced by environmental factors such as temperature and microbial activity.

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDMPLNZSJLFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960163 | |

| Record name | (2,4-Dichlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3956-63-6 | |

| Record name | 3956-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dichlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLOROPHENOXYACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.